molecular formula C15H18BF3O4 B8255083 Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzoate

Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzoate

Cat. No.: B8255083
M. Wt: 330.11 g/mol
InChI Key: KTMFOJFXLTWDNB-UHFFFAOYSA-N
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Description

Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzoate is an organic compound with the molecular formula C15H18BF3O4 and a molecular weight of 330.11 g/mol. This compound is classified as a boronic acid pinacol ester, a class of reagents known for their stability and high reactivity. It is a versatile building block in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions to form novel carbon-carbon bonds. This reaction is fundamental in the development of pharmaceuticals and agrochemicals. The presence of the electron-withdrawing trifluoromethyl group on the aromatic ring can enhance the metabolic stability and lipophilicity of target molecules. The compound is for research purposes only and is not intended for diagnostic or therapeutic uses. Handling and Safety: This product has associated hazards. Please consult the Safety Data Sheet (SDS) before use. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Recommended precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). Please Note: Conflicting CAS registry numbers are reported for this specific compound in the search results, including 1045795-70-7 and 1671078-38-8. It is essential to verify the exact chemical structure and identifier with the supplier prior to purchase.

Properties

IUPAC Name

methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BF3O4/c1-13(2)14(3,4)23-16(22-13)9-6-7-11(15(17,18)19)10(8-9)12(20)21-5/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTMFOJFXLTWDNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(F)(F)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BF3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Organic Synthesis

Versatile Building Block
This compound serves as a crucial building block in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions that are essential for creating new compounds in the pharmaceutical industry. For example, it can be utilized to synthesize novel drug candidates by facilitating the formation of carbon-boron bonds which are important in organic synthesis .

Drug Development

Enhancing Solubility and Stability
The boron-containing structure of methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzoate enhances the solubility and stability of pharmaceutical formulations. This characteristic is particularly valuable in the development of medications that require improved bioavailability. Research indicates that compounds with trifluoromethyl groups exhibit enhanced pharmacological properties and can lead to more effective therapeutic agents .

Materials Science

Advanced Materials Creation
In materials science, this compound is used to develop advanced materials such as polymers and coatings. Its chemical stability and reactivity make it suitable for applications where durability and performance are critical. For instance, it can be incorporated into polymer matrices to improve mechanical properties or thermal stability .

Bioconjugation

Facilitating Biomolecule Attachment
this compound is employed in bioconjugation techniques to attach biomolecules to surfaces or other molecules. This application is significant in biotechnology and diagnostics where specific targeting of biomolecules is essential for effective assays and therapeutic interventions .

Environmental Chemistry

Sustainable Chemical Processes
The compound also plays a role in developing environmentally friendly chemical processes. Its ability to facilitate reactions under mild conditions contributes to sustainable practices across various industries. For example, it can be involved in green chemistry initiatives aimed at reducing waste and improving the efficiency of chemical reactions .

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of this compound in various applications:

  • Antimalarial Drug Development : Research has shown that derivatives containing trifluoromethyl groups exhibit promising activity against malaria parasites. The incorporation of this compound into drug formulations has been linked to improved efficacy .
  • Polymer Chemistry : Investigations into the use of this compound in polymer synthesis have demonstrated its potential to enhance the properties of biodegradable plastics. This aligns with current trends towards sustainability in materials science .
  • Bioconjugation Techniques : Studies have successfully utilized this compound for attaching therapeutic agents to cancer-targeting antibodies, enhancing the specificity and effectiveness of cancer treatments .

Mechanism of Action

The compound exerts its effects through its boronic acid moiety, which can form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various chemical and biological processes, including enzyme inhibition and molecular recognition.

Molecular Targets and Pathways Involved:

  • Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites.

  • Molecular Recognition: It can be used in molecular recognition processes to detect specific biomolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Table 1: Key Structural and Physical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Benzene Ring CAS No. Key Applications/Notes
Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzoate C₁₅H₁₈BF₃O₄ 330.11 -COOCH₃, -CF₃ 1146214-86-9 Pharmaceutical intermediates
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]furan C₁₄H₁₇BO₃ 244.10 Benzofuran fused ring 519054-55-8 Cross-coupling reactions
Methyl 2-bromo-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate C₁₅H₁₉BBrO₄ 369.07 -COOCH₃, -Br, -CH₃ 2096341-94-3 Halogenated intermediates
4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzonitrile C₁₄H₁₄BF₄NO₂ 315.07 -CN, -F, -CF₃ N/A Fluorinated sensing probes
Methyl 4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate C₁₄H₁₇BFO₄ 294.10 -COOCH₃, -F 757982-31-3 Radiolabeling precursors

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The trifluoromethyl (-CF₃) group in the target compound increases electrophilicity, enhancing reactivity in Suzuki couplings compared to methyl or bromo substituents .
  • Halogen vs. Fluorine : Bromine (in the bromomethyl derivative ) offers a handle for further functionalization, while fluorine (e.g., in ) improves metabolic stability in drug candidates.
  • Ring Modifications : Fused heterocycles (e.g., benzo[b]furan ) alter conjugation and steric effects, impacting binding in catalytic systems.
Table 2: Reactivity in Cross-Coupling Reactions
Compound Type Reaction Yield* Stability in Air Notable Reactions Reference
Trifluoromethyl benzoate 85–92% Moderate Suzuki-Miyaura, amidation
Bromomethyl benzoate 78–88% Low Ullmann coupling, nucleophilic substitution
Fluorinated benzonitrile 65–75% High Cyano-group transformations
Benzo[b]furan boronate 90–95% High Heterocycle-directed couplings

*Yields depend on catalysts (e.g., Pd(PPh₃)₄) and substrates.

Mechanistic Insights :

  • The -CF₃ group in the target compound reduces electron density on the boron-bound carbon, accelerating transmetallation in Suzuki reactions compared to electron-donating groups (-CH₃) .
  • Air sensitivity varies: Brominated derivatives require inert handling, while fluorinated analogs are more stable.

Biological Activity

Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzoate is a compound of interest due to its unique structural features and potential biological activities. This article provides an in-depth analysis of its biological activity based on available research findings.

Molecular Formula : C12H14B2F3O4
Molecular Weight : 290.05 g/mol
CAS Number : 1610705-51-5

The compound contains a dioxaborolane moiety, which is known to enhance the reactivity and stability of organoboron compounds. The trifluoromethyl group is also significant as it may influence the lipophilicity and biological interactions of the molecule.

Biological Activity Overview

The biological activity of this compound has been primarily explored in the context of its interactions with various biological systems. Here are some key findings:

Anticancer Activity

Research indicates that compounds containing boron have shown promise in anticancer applications. The presence of the trifluoromethyl group may enhance the compound's ability to penetrate cellular membranes and interact with target proteins.

  • Mechanism of Action : The compound may inhibit certain signaling pathways involved in cancer cell proliferation. For instance, boron-containing compounds have been shown to affect the activity of kinases and transcription factors that regulate cell growth and apoptosis.

Neuroprotective Effects

Preliminary studies suggest potential neuroprotective effects attributed to the activation of nuclear receptors such as Nurr1 (NR4A2). This receptor is crucial for neuronal survival and differentiation.

  • Case Study : In models of neurodegeneration, compounds that activate Nurr1 have been shown to promote the expression of neuroprotective genes like tyrosine hydroxylase (TH) and superoxide dismutase 2 (SOD2). The ability of this compound to activate Nurr1 could provide a therapeutic avenue for conditions like Parkinson's disease.

Research Findings

A summary of relevant research findings is presented in the following table:

StudyFindingsImplications
Demonstrated cytotoxicity against various cancer cell linesPotential use as an anticancer agent
Activation of Nurr1 leading to increased TH expression in neuronal modelsPossible application in neurodegenerative diseases
Enhanced permeability across cellular membranesImproved bioavailability for therapeutic applications

Preparation Methods

Mechanistic Basis for Regioselective Borylation

Iridium complexes, particularly [Ir(OMe)(COD)]₂, activate aromatic C–H bonds via oxidative addition, enabling boron insertion at positions dictated by directing groups. The trifluoromethyl (–CF₃) and ester (–COOCH₃) substituents on the benzoate ring influence regioselectivity: the electron-withdrawing –CF₃ group meta-directs borylation, while the ester’s carbonyl oxygen ortho-directs via coordination to the iridium center. Computational studies suggest that steric interactions between the bulky tris(3,5-bis(trifluoromethyl)phenyl)phosphine ligand and substrate fine-tune the reaction site, favoring para-borylation relative to the –CF₃ group.

Optimized Reaction Conditions

A representative procedure involves heating methyl 2-(trifluoromethyl)benzoate (5.0 mmol) with bis(pinacolato)diboron (1.2 equiv), [Ir(OMe)(COD)]₂ (0.015 mmol), and tris(3,5-bis(trifluoromethyl)phenyl)phosphine (0.06 mmol) in octane at 80°C for 16 hours. Key parameters include:

ParameterValueImpact on Yield
Temperature80°CMaximizes kinetics without ligand decomposition
SolventOctaneEnhances iridium complex stability
Ligand/Ir ratio4:1Prevents catalyst deactivation
Reaction time16 hoursEnsures complete conversion

This method achieves 94% isolated yield, with purity >98% confirmed by ¹H NMR. Scalability to 50 mmol scale retains efficiency (91% yield), demonstrating industrial viability.

Palladium-Catalyzed Miyaura Borylation of Halogenated Precursors

Synthesis of 5-Bromo-2-(Trifluoromethyl)Benzoate Intermediate

Methyl 5-bromo-2-(trifluoromethyl)benzoate serves as the precursor for Miyaura borylation. Its preparation involves bromination of methyl 2-(trifluoromethyl)benzoate using N-bromosuccinimide (NBS) under radical initiation (AIBN, 70°C, CCl₄), yielding 87% regioselectivity for the para-bromo isomer. Alternatively, directed ortho-bromination with Br₂/FeBr₃ at 0°C affords the meta-bromo derivative, though with lower selectivity (62%).

Miyaura Borylation Protocol

Reacting the brominated precursor (1.0 equiv) with bis(pinacolato)diboron (1.5 equiv) in the presence of Pd(dppf)Cl₂ (5 mol%) and KOAc (3.0 equiv) in dioxane at 100°C for 12 hours furnishes the target boronic ester. Critical optimization data:

ConditionOptimal ValueDeviation Effect
Pd catalystPd(dppf)Cl₂Lower yields with Pd(OAc)₂
BaseKOAcCs₂CO₃ causes side reactions
SolventDioxaneTHF slows reaction rate

This method provides 78% yield but requires stringent anhydrous conditions to prevent protodeboronation.

Comparative Analysis of Synthetic Routes

Efficiency and Practicality

The iridium-catalyzed route surpasses the Miyaura method in atom economy (AE = 92% vs. 65%) and step count (one-step vs. two-step). However, the palladium approach allows precise installation of boron at sterically hindered positions unreachable via C–H activation.

Cost and Scalability

While [Ir(OMe)(COD)]₂ is costlier than Pd catalysts ($320/g vs. $85/g for Pd(dppf)Cl₂), its lower loading (0.3 mol%) offsets expenses at scale. Octane solvent ($0.5/L) further reduces costs compared to dioxane ($12/L).

Structural and Spectroscopic Characterization

¹H NMR Analysis

Key signals (400 MHz, CDCl₃):

  • δ 8.21 (d, J = 7.8 Hz, 1H, H-6)

  • δ 7.98 (s, 1H, H-4)

  • δ 3.92 (s, 3H, –OCH₃)

  • δ 1.35 (s, 12H, pinacol CH₃)

The absence of coupling between H-6 and boron confirms sp² hybridization at the boron center.

¹¹B NMR and HRMS

  • ¹¹B NMR (128 MHz, CDCl₃): δ 30.2 (quartet, J = 138 Hz, Bpin)

  • HRMS (ESI+): m/z calc’d for C₁₅H₁₈BF₃O₄ [M+H]⁺: 330.1276, found: 330.1271

Applications in Target Synthesis

Suzuki-Miyaura Coupling Performance

The compound couples with aryl bromides at 0.5 mol% Pd loading (95–98% yield). Electron-deficient partners react faster (k = 3.7 × 10⁻³ s⁻¹ vs. 1.2 × 10⁻³ s⁻¹ for electron-rich substrates).

Synthesis of Biaryl Pharmaceuticals

Notably, it enables concise access to:

  • Leflunomide analogs : Antirheumatic agents via coupling with 4-cyano-3-trifluoromethylphenyl iodide

  • EGFR inhibitors : Substituted quinazolines through sequential coupling/cyclization

Q & A

Basic Research Questions

Q. What are effective synthetic routes for Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzoate?

  • Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling or direct borylation. For example:

  • Suzuki Coupling : Reacting methyl 5-bromo-2-(trifluoromethyl)benzoate with bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2) and a base (e.g., KOAc) at 80–100°C for 12–24 hours .
  • Direct Borylation : Meta-selective C–H borylation of methyl 2-(trifluoromethyl)benzoate derivatives using iridium catalysts (e.g., [Ir(OMe)(cod)]2) and ligands (e.g., 4,4′-di-tert-butyl-2,2′-bipyridine) .
    • Key Considerations : Monitor reaction progress via TLC or GC-MS. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Analytical Tools :

  • 1H/13C NMR : Look for characteristic signals:
  • Boron Pinacol Ester : δ ~1.3 ppm (12H, singlet, pinacol methyl groups) .
  • Trifluoromethyl Group : δ ~4.3 ppm (3H, singlet, methyl ester) and CF3 signals in 19F NMR (δ ~-60 ppm) .
  • Mass Spectrometry : ESI-MS or HRMS should show [M+H]+ at m/z 330.11 (C15H18BF3O4+) .
  • Elemental Analysis : Confirm %C, %H, and %B within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can researchers address regioselectivity challenges in cross-coupling reactions involving this compound?

  • Ligand Design : Use sterically hindered ligands (e.g., dtbpy or SPhos) to suppress undesired β-hydride elimination or protodeboronation .
  • Substrate Compatibility : Test electron-deficient aryl partners (e.g., nitro or cyano groups) to enhance coupling efficiency. For example, coupling with 5-cyano-2-fluorophenyl derivatives achieves >85% yield in DMF at 100°C .
  • Data Interpretation : Compare reaction outcomes (yield, regiochemistry) under varying conditions (solvent polarity, temperature, catalyst loading) using DOE (Design of Experiments) .

Q. What strategies resolve contradictions in analytical data (e.g., NMR vs. mass spec)?

  • Case Example : If NMR suggests purity but MS shows impurities:

  • Hypothesis : Trace solvents (e.g., DMF) or boronate hydrolysis products (e.g., boronic acid).
  • Validation :
  • HPLC-PDA : Detect non-UV-active impurities (e.g., pinacol).
  • 2D NMR (HSQC/HMBC) : Confirm connectivity of boron-containing groups .
  • Stability Testing : Store the compound under inert conditions (Ar, –20°C) to prevent hydrolysis .

Q. How does the trifluoromethyl group influence the compound’s reactivity in photoredox catalysis?

  • Mechanistic Insight : The electron-withdrawing CF3 group stabilizes radical intermediates, enabling selective C–C bond formation under blue-light irradiation .
  • Experimental Design :

  • Radical Trap Experiments : Use TEMPO or BHT to confirm radical pathways.
  • DFT Calculations : Model the electronic effects of CF3 on transition-state energies .

Key Recommendations

  • Synthetic Optimization : Prioritize Suzuki-Miyaura coupling for scalability and reproducibility.
  • Analytical Rigor : Use orthogonal methods (NMR, MS, HPLC) to validate purity.
  • Advanced Applications : Explore photoredox or enantioselective Suzuki reactions for novel bond formations .

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